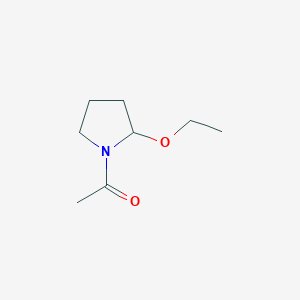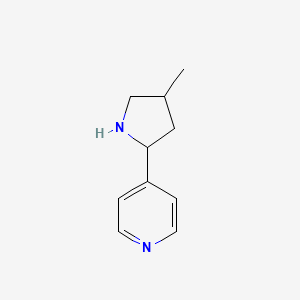![molecular formula C10H8ClNO4 B12874828 2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)
2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a carboxy(hydroxy)methyl group and a chloromethyl group attached to the benzo[d]oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method is the reaction of 2-aminophenol with chloromethyl benzaldehyde under acidic conditions, followed by oxidation to introduce the carboxy(hydroxy)methyl group . The reaction conditions often include the use of catalysts such as samarium triflate or Brønsted acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using aqueous media and recyclable catalysts, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The carboxy(hydroxy)methyl group can be further oxidized to form carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of amine, thiol, or alkoxide derivatives.
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. For example, it may interact with enzymes or receptors involved in cellular processes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Lacks the carboxy(hydroxy)methyl and chloromethyl groups, making it less versatile in chemical reactions.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring, leading to different chemical properties and applications.
Benzothiazole: Contains a sulfur atom in place of the oxygen in the oxazole ring, resulting in distinct reactivity and uses.
Uniqueness
The presence of both carboxy(hydroxy)methyl and chloromethyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C10H8ClNO4 |
|---|---|
Poids moléculaire |
241.63 g/mol |
Nom IUPAC |
2-[5-(chloromethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H8ClNO4/c11-4-5-1-2-7-6(3-5)12-9(16-7)8(13)10(14)15/h1-3,8,13H,4H2,(H,14,15) |
Clé InChI |
BOAKWNKYQFOMDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CCl)N=C(O2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


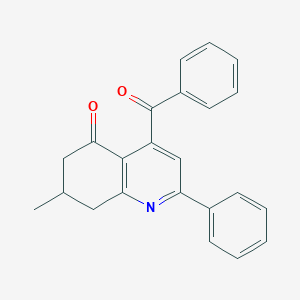

![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)
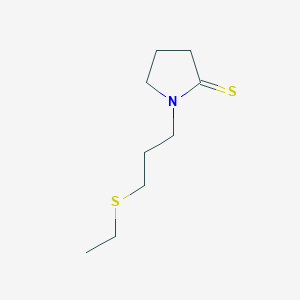
![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)

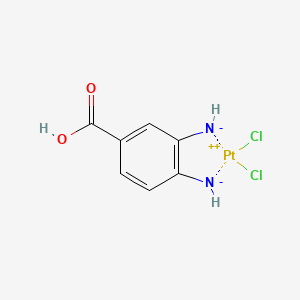
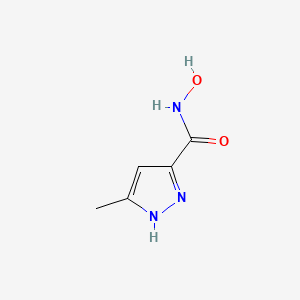
![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
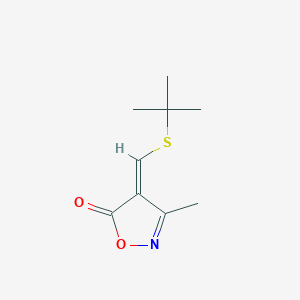
![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)

